molecular formula C10H22N2 B12426437 Isophorone Diamine-13C,15N2

Isophorone Diamine-13C,15N2

Cat. No.: B12426437
M. Wt: 173.27 g/mol
InChI Key: RNLHGQLZWXBQNY-AFIIVICWSA-N
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Chemical Reactions Analysis

Types of Reactions: Isophorone Diamine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives.

Mechanism of Action

The mechanism of action of Isophorone Diamine-13C,15N2 involves its incorporation into chemical or biological systems where its isotopic labels can be tracked. The carbon-13 and nitrogen-15 labels allow for precise quantitation and monitoring of the compound’s behavior and interactions . This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H22N2

Molecular Weight

173.27 g/mol

IUPAC Name

3-((15N)azanyl(113C)methyl)-3,5,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/i7+1,11+1,12+1

InChI Key

RNLHGQLZWXBQNY-AFIIVICWSA-N

Isomeric SMILES

CC1(CC(CC(C1)(C)[13CH2][15NH2])[15NH2])C

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C

Origin of Product

United States

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